![molecular formula C6H12N2 B12281514 ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional carbon framework, which has garnered significant interest in various fields of chemistry and drug discovery . The bicyclo[1.1.1]pentane motif is known for its ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine typically involves the reaction of [1.1.1]propellane with hydrazine derivatives. One common method includes the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection steps yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the challenges associated with the large-scale preparation of bicyclo[1.1.1]pentane derivatives. Recent advancements have focused on optimizing reaction conditions and developing scalable methods that can produce these compounds in multi-gram quantities .
Análisis De Reacciones Químicas
Types of Reactions
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of novel compounds with enhanced properties .
Biology
In biology, the compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biologically active molecules. This makes it a valuable tool in drug design and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to enhance the solubility, potency, and metabolic stability of drug candidates makes it a promising component in the development of new pharmaceuticals .
Industry
In industry, the compound is used in the development of materials with unique properties, such as molecular rods, liquid crystals, and metal-organic frameworks .
Mecanismo De Acción
The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and bicyclo[1.1.1]pentane-1,3-dicarboxylate .
Uniqueness
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Propiedades
Fórmula molecular |
C6H12N2 |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1-bicyclo[1.1.1]pentanylmethylhydrazine |
InChI |
InChI=1S/C6H12N2/c7-8-4-6-1-5(2-6)3-6/h5,8H,1-4,7H2 |
Clave InChI |
XHNXQDXKEJDYNJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)

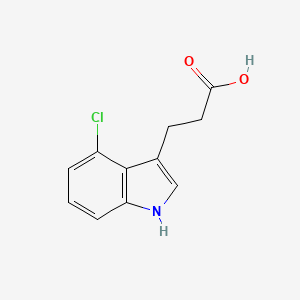
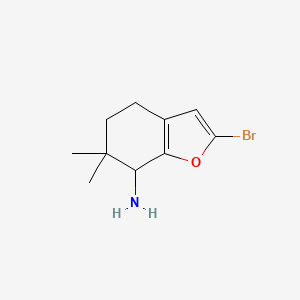
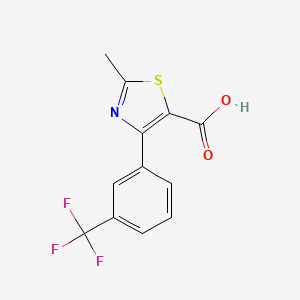
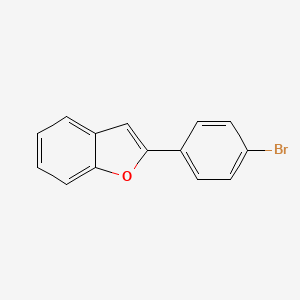

![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)

![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
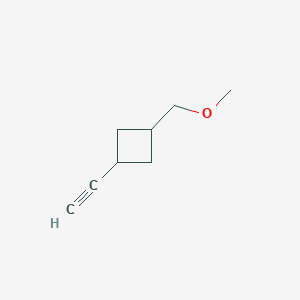
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
